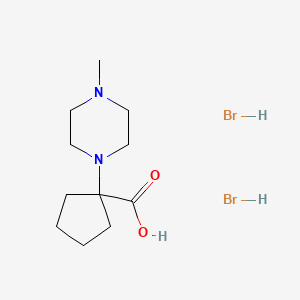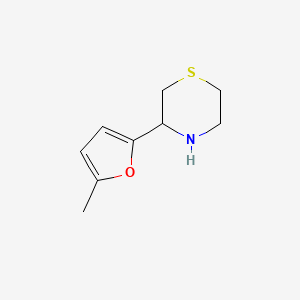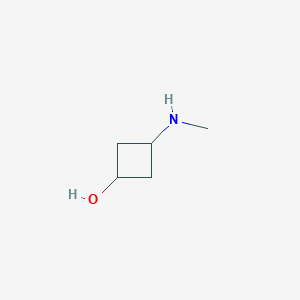![molecular formula C13H11BF2O3 B1423435 {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid CAS No. 1335234-26-8](/img/structure/B1423435.png)
{2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid
説明
“{2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid” is a boronic acid derivative that has attracted a lot of research interest in recent years. It is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used as a building block in the synthesis of several organic compounds .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
Molecular Structure Analysis
The molecular structure of “{2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid” is essentially planar, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring .
Chemical Reactions Analysis
Boronic acids have unique physicochemical and electronic characteristics . They are considered Lewis acids . They have been utilized for the synthesis of covalent adaptable networks . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .
科学的研究の応用
Fluorescence Quenching Studies : Boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid have been studied for their fluorescence quenching properties in alcohols. These studies are significant in understanding the molecular interactions and conformations of such compounds (Geethanjali et al., 2015).
Binding Interaction with Sugars : Research has also been conducted on the binding interaction of similar boronic acid derivatives with various sugars. This is crucial in the fields of biochemistry and medicinal chemistry, as such interactions can influence the stability and reactivity of these compounds (Bhavya et al., 2016).
Synthetic Applications in Organic Chemistry : Boronic acids, including derivatives with an aminophosphonic acid group, have been explored for their potential in organic synthesis. These compounds can act as intermediates and building blocks in various synthetic processes (Zhang et al., 2017).
Catalysis and Chemical Reactions : Some studies have focused on the use of boronic acids as catalysts, such as in dehydrative amidation processes, highlighting their potential in facilitating and optimizing chemical reactions (Wang et al., 2018).
Optical and Sensing Properties : Boronic acids are also investigated for their optical properties and potential applications in sensing. For instance, the modification of polythiophenes with boron groups led to the development of materials with unique luminescent properties and sensing capabilities (Sundararaman et al., 2005).
Supramolecular Chemistry : The ability of boronic acids to form stable complexes with other molecules has been a subject of research in the field of supramolecular chemistry. This includes studies on the formation of boronic esters and their implications in macrocyclic and crystal engineering (Fárfan et al., 1999).
特性
IUPAC Name |
[2-[(2,4-difluorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-10-6-5-9(12(16)7-10)8-19-13-4-2-1-3-11(13)14(17)18/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTAOABISMWPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=C(C=C(C=C2)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



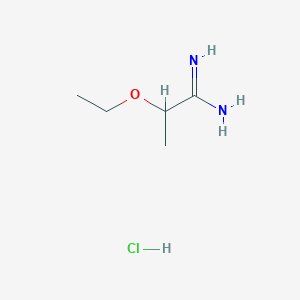
![3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1423354.png)
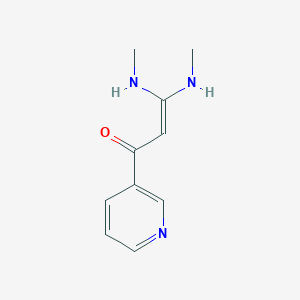
![1-{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B1423357.png)
![N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B1423358.png)
![Methyl 2-{4-hydroxy-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1423361.png)
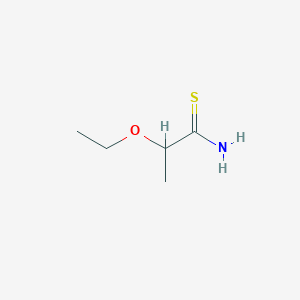
![Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B1423365.png)
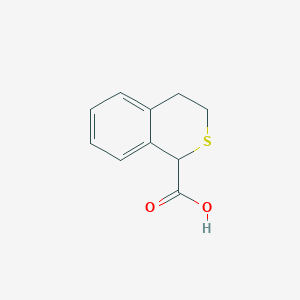
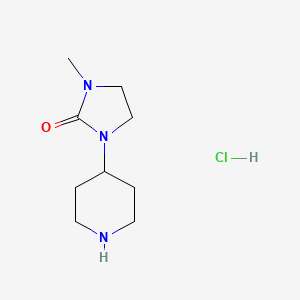
![N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B1423370.png)
